molecular formula C12H13BrO3 B13695316 Ethyl 4-bromo-3-oxo-2-phenylbutanoate

Ethyl 4-bromo-3-oxo-2-phenylbutanoate

Cat. No.: B13695316
M. Wt: 285.13 g/mol
InChI Key: GAXPURVAVRYCEF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-oxo-2-phenylbutanoate is an organic compound with the molecular formula C12H13BrO3. It is a derivative of butanoic acid, featuring a bromine atom, a phenyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-oxo-2-phenylbutanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-oxo-4-phenylbutanoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of ethyl 4-hydroxy-3-oxo-2-phenylbutanoate or ethyl 4-amino-3-oxo-2-phenylbutanoate.

    Reduction: Formation of ethyl 4-bromo-3-hydroxy-2-phenylbutanoate.

    Oxidation: Formation of ethyl 4-bromo-3-oxo-2-phenylbenzoate.

Scientific Research Applications

Ethyl 4-bromo-3-oxo-2-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The bromine atom and carbonyl group play crucial roles in these interactions, facilitating the formation of stable complexes with target molecules .

Comparison with Similar Compounds

Ethyl 4-bromo-3-oxo-2-phenylbutanoate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

ethyl 4-bromo-3-oxo-2-phenylbutanoate

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)11(10(14)8-13)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3

InChI Key

GAXPURVAVRYCEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

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